molecular formula C16H13IN2O B6097360 6-IODO-2-METHYL-3-(3-METHYLPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE

6-IODO-2-METHYL-3-(3-METHYLPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE

Cat. No.: B6097360
M. Wt: 376.19 g/mol
InChI Key: XKEKQGJJDDOIDC-UHFFFAOYSA-N
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Description

6-IODO-2-METHYL-3-(3-METHYLPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound features an iodine atom at the 6th position, a methyl group at the 2nd position, and a 3-methylphenyl group at the 3rd position of the dihydroquinazolinone core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-IODO-2-METHYL-3-(3-METHYLPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves multi-step organic reactions. A common synthetic route may include:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-methyl-3-aminobenzoic acid and 3-methylbenzaldehyde.

    Formation of Intermediate: The initial step involves the condensation of 2-methyl-3-aminobenzoic acid with 3-methylbenzaldehyde under acidic conditions to form an imine intermediate.

    Cyclization: The imine intermediate undergoes cyclization in the presence of a suitable catalyst to form the quinazolinone core.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

6-IODO-2-METHYL-3-(3-METHYLPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the quinazolinone core or the substituents.

    Substitution: The iodine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents at the 6th position.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.

    Medicine: Research may focus on its potential therapeutic applications, including drug development for various diseases.

    Industry: The compound can be used in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-IODO-2-METHYL-3-(3-METHYLPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE would depend on its specific biological activity. Generally, compounds in the quinazolinone family exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA or RNA.

Comparison with Similar Compounds

Similar Compounds

    2-METHYL-3-(3-METHYLPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE: Lacks the iodine atom at the 6th position.

    6-CHLORO-2-METHYL-3-(3-METHYLPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE: Contains a chlorine atom instead of iodine at the 6th position.

    6-BROMO-2-METHYL-3-(3-METHYLPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE: Contains a bromine atom instead of iodine at the 6th position.

Uniqueness

The presence of the iodine atom at the 6th position in 6-IODO-2-METHYL-3-(3-METHYLPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE may impart unique properties, such as increased molecular weight, altered electronic properties, and potential for specific interactions with biological targets

Properties

IUPAC Name

6-iodo-2-methyl-3-(3-methylphenyl)quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13IN2O/c1-10-4-3-5-13(8-10)19-11(2)18-15-7-6-12(17)9-14(15)16(19)20/h3-9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKEKQGJJDDOIDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=NC3=C(C2=O)C=C(C=C3)I)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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